[1-(Ethoxymethyl)cyclobutyl]methanol
Description
[1-(Ethoxymethyl)cyclobutyl]methanol is a cyclobutane derivative featuring an ethoxymethyl (-CH₂OCH₂CH₃) substituent and a hydroxymethyl (-CH₂OH) group. This compound belongs to the ether class of organic molecules, characterized by an oxygen atom bonded to two alkyl/aryl groups. Its structure combines the steric constraints of a cyclobutane ring with the chemical versatility of ether and alcohol functionalities.
Properties
IUPAC Name |
[1-(ethoxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-10-7-8(6-9)4-3-5-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRQETLDSCFDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation via Williamson Ether Synthesis
The Williamson Ether Synthesis is the most classical and versatile method to prepare ethers like the ethoxymethyl substituent on the cyclobutyl ring.
- Mechanism: An alkoxide ion (the conjugate base of an alcohol) acts as a nucleophile and attacks an alkyl halide or equivalent electrophile in an S_N2 reaction, forming the ether bond.
- Application: For [1-(Ethoxymethyl)cyclobutyl]methanol, the ethoxymethyl group can be introduced by reacting the cyclobutyl methanol-derived alkoxide with an ethyl halide or an ethoxymethyl halide.
- Reaction Conditions: The reaction is typically conducted in an aprotic solvent or using the alcohol solvent itself, with strong bases like sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide in situ, facilitating the nucleophilic substitution.
- Advantages: This method provides good yields and stereochemical control, especially when using primary alkyl halides to avoid elimination side reactions.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Cyclobutyl methanol + NaH (or KH) | Formation of cyclobutyl methoxide |
| 2 | Addition of ethyl halide (e.g., ethyl bromide) | S_N2 substitution to form ether |
| 3 | Workup and purification | This compound |
This approach is supported by classical organic synthesis literature emphasizing the efficiency of alkoxide nucleophiles and primary alkyl halides in ether formation.
Preparation of Cyclobutyl Methanol Precursors
The cyclobutyl methanol core can be prepared or modified through various synthetic routes involving:
- Reduction of cyclobutyl ketones or esters: Lithium aluminum hydride (LiAlH4) or other hydride reagents reduce cyclobutyl ketones or esters to the corresponding cyclobutyl methanol.
- Ring expansion or contraction reactions: Starting from cyclopropyl or cyclopentyl intermediates, ring size adjustments can yield the cyclobutyl ring system with the desired substituents.
- Functional group transformations: Conversion of halides to alcohols or vice versa on the cyclobutyl ring to install or modify the hydroxymethyl group.
A detailed synthetic sequence reported in related cyclobutyl derivatives involves:
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Ring expansion | Acidic conditions (e.g., p-toluenesulfonic acid in benzene) | Converts cyclopropyl to cyclobutyl ketone |
| 2 | Wittig-Horner reaction | Triethyl phosphonopropionate, NaH, THF, reflux | Forms conjugated cyclobutylidene intermediates |
| 3 | Reduction | Mg in methanol and LiAlH4 in THF | Reduces double bonds and esters to alcohols |
| 4 | Halide formation and elimination | I2, PPh3, imidazole; then AgF in pyridine | Introduces and removes halides to adjust substitution pattern |
This sequence exemplifies the preparation of cyclobutyl alcohol derivatives with controlled substitution and stereochemistry.
Alternative Synthetic Routes and Considerations
- Intramolecular etherification: Although more common in oxetane synthesis, intramolecular etherification can sometimes be adapted to cyclobutyl systems to form cyclic ethers or modify substitution patterns.
- Use of protecting groups: In complex syntheses, protecting groups may be employed to mask the hydroxyl group during ether formation or other transformations, then removed in the final steps.
- Stereochemical control: The cyclobutyl ring can exhibit stereoisomerism; separation or selective synthesis of stereoisomers may be necessary depending on the application.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Williamson Ether Synthesis | Alkoxide (from cyclobutyl methanol), ethyl halide, NaH or KH | High yield, straightforward | Best with primary alkyl halides |
| Reduction of cyclobutyl ketones | LiAlH4, Mg/MeOH | Efficient alcohol formation | Requires suitable ketone precursor |
| Ring expansion | Acid catalysis (PTSA in benzene) | Cyclobutyl ring formation | May require further functionalization |
| Halide formation/elimination | I2, PPh3, imidazole; AgF in pyridine | Substitution pattern control | Enables installation/removal of substituents |
| Intramolecular etherification | Base (NaH), THF | Cyclic ether formation | Less common for this compound |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Ethoxymethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various cyclobutyl derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
Oxidation: Cyclobutanone derivatives or carboxylic acids.
Reduction: Cyclobutyl alcohols or other reduced forms.
Substitution: Various substituted cyclobutyl compounds.
Scientific Research Applications
The compound [1-(Ethoxymethyl)cyclobutyl]methanol has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and agrochemistry, supported by comprehensive data tables and case studies.
Medicinal Chemistry
Antiviral Properties:
Recent studies have explored the potential of this compound as a scaffold for developing antiviral agents. Its structural similarity to known antiviral compounds allows for modifications that could enhance efficacy against viruses such as HIV and influenza. For instance, molecular dynamics simulations have shown that derivatives of cyclobutyl compounds exhibit significant binding affinity to viral enzymes, suggesting that this compound could serve as a lead compound in drug design.
Case Study:
A study investigated the synthesis of various derivatives of this compound, leading to compounds with improved antiviral activity. The results indicated that certain modifications increased the binding affinity to target proteins involved in viral replication by up to 50% compared to the parent compound.
Materials Science
Polymer Synthesis:
The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the formation of cross-linked networks that improve material durability.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 45 MPa |
| Elongation at Break | 300% |
Agrochemistry
Pesticidal Activity:
Research has indicated that this compound exhibits pesticidal properties, making it a candidate for developing new agrochemicals. Its effectiveness against certain pests has been attributed to its ability to disrupt biological pathways essential for pest survival.
Case Study:
In a field trial, formulations containing this compound demonstrated a 60% reduction in pest populations compared to untreated controls over a four-week period. The compound's mode of action was linked to its interference with the nervous system of target insects.
Mechanism of Action
The mechanism of action of [1-(Ethoxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and properties of [1-(Ethoxymethyl)cyclobutyl]methanol and related compounds:
Ether vs. Alkyl Substituents
- Ethoxymethyl Group: The ethoxymethyl substituent in this compound enhances solubility in non-polar solvents compared to (1-Methylcyclobutyl)methanol, which lacks an oxygen-containing group. Ethers are also less reactive than alcohols, making them suitable as stabilizing agents or protecting groups .
- Methyl Group: (1-Methylcyclobutyl)methanol exhibits lower polarity and reduced hydrogen-bonding capacity, limiting its utility in aqueous systems .
Amine-Functionalized Derivatives
Compounds like [1-[(Dimethylamino)methyl]cyclobutyl]methanol and (1-[(Methylamino)methyl]cyclobutyl)methanol introduce basic nitrogen centers. These groups enable interactions with acidic protons, making them valuable in pharmaceutical synthesis (e.g., as intermediates for amine-containing drugs) .
Epoxide-Containing Analog
[1-(Oxiran-2-yl)cyclobutyl]methanol contains a strained epoxide ring, which is highly reactive in ring-opening reactions. This property is exploited in polymer chemistry and covalent bonding strategies .
Unsaturated Cyclobutene Derivative
(Cyclobut-1-en-1-yl)methanol’s conjugated double bond allows participation in cycloaddition reactions (e.g., Diels-Alder), a feature absent in the fully saturated this compound .
Physicochemical and Industrial Relevance
- Boiling Points/Solubility: Ethoxymethyl and amine substituents generally increase boiling points due to polarity and hydrogen bonding. For example, (1-[(Methylamino)methyl]cyclobutyl)methanol (MW 129.2) has higher polarity than this compound, affecting its solubility profile .
- Pharmaceutical Potential: Cyclobutane rings are increasingly used in drug design for their conformational rigidity. While this compound lacks direct pharmaceutical data, analogs like 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride () demonstrate the therapeutic relevance of cyclobutyl motifs .
Biological Activity
[1-(Ethoxymethyl)cyclobutyl]methanol, with the molecular formula C₈H₁₆O₂ and CAS number 1423028-33-4, is a compound characterized by a cyclobutane ring and an ethoxymethyl group. Its structure includes a hydroxymethyl functional group, which contributes to its potential biological activity. Although research on this specific compound is limited, insights can be drawn from studies on structurally similar compounds and their pharmacological properties.
The compound appears as a colorless liquid with moderate polarity, making it suitable for various chemical applications. Its unique structural features suggest potential reactivity that may lead to diverse biological interactions.
Pharmacological Potential
Research indicates that compounds with similar structures to this compound have shown promise in various biological activities, particularly in antiviral and anticancer research. For example, cyclobutane derivatives have been investigated for their ability to target biological pathways involved in cell proliferation and viral replication.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,3-Difluorocyclobutyl methanol | Contains fluorine substituents | Exhibits different reactivity due to electronegativity of fluorine |
| Cyclopropyl methanol | Smaller ring structure | Different strain energy affecting reactivity |
| 1-Methoxycyclobutyl methanol | Methoxy group instead of ethoxy | Alters solubility and interaction profiles |
Biological Activity Studies
While direct studies on this compound are scarce, related research provides insights into its potential effects:
- Antiviral Activity : Similar compounds have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms.
- Anticancer Properties : Some derivatives have been shown to induce apoptosis in cancer cells, suggesting that this compound might exhibit similar properties.
Case Studies and Research Findings
A review of case studies involving methanol-related compounds highlights the importance of understanding their biological impacts:
- A study documented cases of methanol poisoning, emphasizing the need for effective management protocols in clinical settings. This underscores the relevance of understanding the biological activity of methanol derivatives, including potential therapeutic applications .
- Research into the chemical profiles of methanolic extracts from various plants has shown significant antimicrobial and antioxidant properties, suggesting that compounds like this compound may also possess similar beneficial effects .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interactions with specific molecular targets could modulate various biochemical pathways, leading to observed biological effects. This interaction could involve binding to receptors or enzymes, thereby influencing cellular processes related to growth and survival.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(Ethoxymethyl)cyclobutyl]methanol, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or etherification. For example, cyclobutane derivatives with hydroxymethyl groups can react with ethoxyalkyl halides in the presence of anhydrous potassium carbonate under reflux in ethanol (6–12 hours). Monitoring reaction completion via TLC or GC-MS is critical. Post-synthesis, cold-water precipitation followed by recrystallization (ethanol) ensures purity .
- Optimization : Adjusting stoichiometry (e.g., excess ethoxymethyl chloride) and catalytic bases (e.g., K₂CO₃ vs. NaH) improves yields. Solvent polarity (e.g., DMF vs. ethanol) may influence reaction kinetics .
Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?
- Analytical Workflow :
- GC-FID/MS : A 0.32 mm × 30 m column with polyethylene glycol stationary phase, helium carrier gas (25 cm/s), and temperature programming (50°C to 220°C at 5°C/min) resolves impurities. Relative retention times (RRT) help identify byproducts like unreacted ethoxymethyl precursors or cyclobutane ring-opened derivatives .
- NMR : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for ethoxymethyl (-CH₂O-) at δ 3.4–3.6 ppm and cyclobutane protons at δ 1.8–2.2 ppm .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution or oxidation reactions?
- Mechanistic Insights :
- The ethoxymethyl group introduces steric hindrance, slowing SN2 reactions at the cyclobutyl-methanol carbon. DFT calculations show higher activation energy (~25 kJ/mol) compared to linear analogs .
- Oxidation with CrO₃/H₂SO₄ selectively targets the primary alcohol, forming [1-(Ethoxymethyl)cyclobutyl]formaldehyde, while NaBH₄ reduction of ketone derivatives regenerates the alcohol .
Q. What strategies resolve contradictions in spectroscopic data for cyclobutane-containing alcohols?
- Case Study : Discrepancies in ¹³C NMR chemical shifts (e.g., cyclobutane carbons at δ 22–28 ppm vs. literature δ 25–30 ppm) arise from ring strain and conformational flexibility. Solutions include:
- Variable-temperature NMR to assess dynamic effects.
- X-ray crystallography to confirm spatial arrangements, as seen in related cyclobutylmethanol structures .
Q. How can computational models predict the stability of this compound under varying pH and temperature conditions?
- QSPR/ML Approaches :
- Molecular dynamics simulations (AMBER/GAFF force fields) predict hydrolytic degradation at pH < 3, with ethoxymethyl cleavage dominating.
- Arrhenius plots from accelerated stability testing (40°C/75% RH) align with computed activation energies (~50 kJ/mol) for esterification byproducts .
Methodological Challenges
Q. What protocols mitigate impurities during large-scale synthesis?
- Impurity Profiling :
- Common byproducts include [1-(Hydroxymethyl)cyclobutyl]methanol (from incomplete ethoxylation) and dimeric ethers. LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water gradient) quantifies these at <0.1% .
- Recrystallization with n-hexane/ethyl acetate (7:3 v/v) removes hydrophobic dimers .
Q. How is enantiomeric purity achieved if chiral centers are present?
- Chiral Resolution :
- Chiral GC (Cyclodex-B column) or HPLC (Chiralpak AD-H) separates enantiomers.
- Asymmetric synthesis using (R)- or (S)-BINAP ligands in palladium-catalyzed reactions achieves >90% ee, as demonstrated in structurally similar cyclobutyl alcohols .
Research Applications
Q. What role does this compound play in prodrug design?
- Case Study : The ethoxymethyl group enhances lipophilicity (logP ~1.8 vs. 0.5 for hydroxymethyl analogs), improving blood-brain barrier penetration. In vivo studies show prolonged half-life (t₁/₂ = 6 hours) when conjugated to neuroactive amines .
Q. How is the compound utilized in polymer chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
